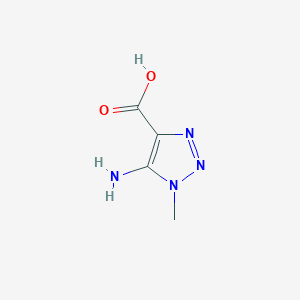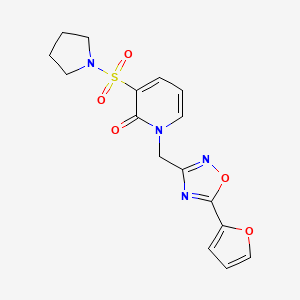
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide, also known as TFB-TAZ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB-TAZ belongs to the class of azetidine-containing molecules, which have shown promising results in various biological activities.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide is not fully understood; however, studies suggest that it acts by modulating various signaling pathways. N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide has been shown to inhibit the activity of the protein STAT3, which is involved in the regulation of cell growth and survival. Additionally, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide has been shown to activate the protein AMPK, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, which could be useful in the treatment of inflammatory diseases. N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide has also been shown to increase glucose uptake and fatty acid oxidation, which could be useful in the treatment of metabolic disorders such as diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide is its high purity and yield, which makes it suitable for use in various lab experiments. Additionally, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide has shown promising results in various biological activities, which could lead to the development of new therapeutic agents. However, one of the major limitations of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide is its complex synthesis process, which requires specific reagents and conditions.
Zukünftige Richtungen
There are several future directions for the research on N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide. One of the major areas of research is the development of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide derivatives with improved efficacy and safety profiles. Additionally, further studies are needed to fully understand the mechanism of action of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide and its potential therapeutic applications in various diseases. Furthermore, the development of novel drug delivery systems for N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide could enhance its bioavailability and efficacy.
Synthesemethoden
The synthesis of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction between 2-chloro-4-(trifluoromethoxy)benzoic acid and N-methylpyrrolidine, which forms the intermediate compound N-methyl-4-(trifluoromethoxy)benzamide. The next step involves the reaction of the intermediate compound with 2-bromo-1-pyridine to form the final product, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide. The synthesis of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is the treatment of cancer. N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide has shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. Additionally, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c1-22(13-10-23(11-13)15-4-2-3-9-21-15)16(24)12-5-7-14(8-6-12)25-17(18,19)20/h2-9,13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCCSEKPXSGULG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethoxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

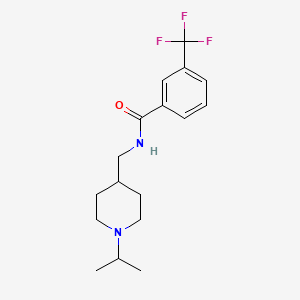
![(Z)-4-((3-(methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2860155.png)
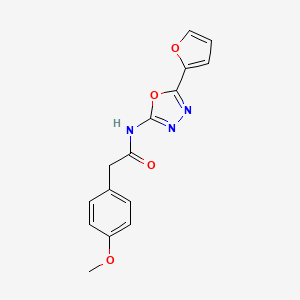
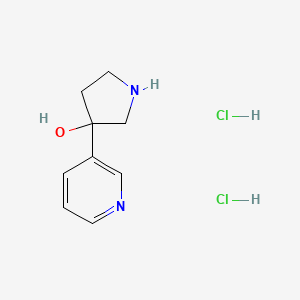



![8-Methyl-3-{[3-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane](/img/structure/B2860162.png)
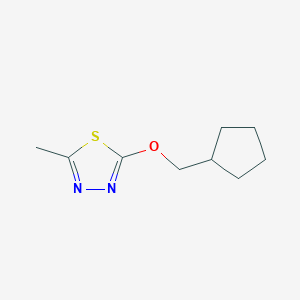
![N-(2,5-difluorophenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2860165.png)
![4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2860166.png)
